N-cyclopentyl-2-(1,5,6,7-tetrahydropyrazolo[4,3-b]pyridin-4-yl)acetamide
Description
N-cyclopentyl-2-(1,5,6,7-tetrahydropyrazolo[4,3-b]pyridin-4-yl)acetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a pyrazolopyridine core, which is a common scaffold in drug discovery, known for its versatility and ability to interact with various biological targets.
Properties
IUPAC Name |
N-cyclopentyl-2-(1,5,6,7-tetrahydropyrazolo[4,3-b]pyridin-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c18-13(15-10-4-1-2-5-10)9-17-7-3-6-11-12(17)8-14-16-11/h8,10H,1-7,9H2,(H,14,16)(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJIWSBKYNUQEPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2CCCC3=C2C=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-(1,5,6,7-tetrahydropyrazolo[4,3-b]pyridin-4-yl)acetamide typically involves multi-step organic synthesisThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to produce large quantities of the compound for further research and development .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-(1,5,6,7-tetrahydropyrazolo[4,3-b]pyridin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products. Substitution reactions could introduce various functional groups, such as halogens or alkyl groups .
Scientific Research Applications
N-cyclopentyl-2-(1,5,6,7-tetrahydropyrazolo[4,3-b]pyridin-4-yl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate its interactions with biological targets, such as enzymes and receptors.
Medicine: The compound is explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-(1,5,6,7-tetrahydropyrazolo[4,3-b]pyridin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed biological effects. For example, the compound might inhibit a particular enzyme involved in a disease pathway, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-cyclopentyl-2-(1,5,6,7-tetrahydropyrazolo[4,3-b]pyridin-4-yl)acetamide include:
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
- 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine derivatives
Uniqueness
What sets this compound apart is its specific substitution pattern and the presence of the cyclopentyl group, which can influence its biological activity and pharmacokinetic properties. This uniqueness makes it a valuable compound for further research and potential therapeutic development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
